1,4-Dioxaspiro[4.4]nonane-7-ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.4]nonan-8-yl)ethanol |
InChI |
InChI=1S/C9H16O3/c10-4-2-8-1-3-9(7-8)11-5-6-12-9/h8,10H,1-7H2 |
InChI Key |
LSYDOMZABDDFTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CCO)OCCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Dioxaspiro 4.4 Nonane 7 Ethanol and Analogous Derivatives
Foundational Strategies for Spiroketalization Reactions
Traditional methods for the formation of spiroketals often rely on the cyclization of a dihydroxy ketone precursor. This approach, while effective, can require harsh conditions and may lack stereocontrol.
Acid-Catalyzed Cyclization Approaches for Dioxaspiro[4.4]nonane Systems
Acid-catalyzed cyclization is a cornerstone of spiroketal synthesis. This method typically involves the treatment of a dihydroxy ketone with an acid catalyst to promote intramolecular ketal formation. The reaction proceeds through protonation of the carbonyl oxygen, followed by sequential nucleophilic attack by the two hydroxyl groups. The thermodynamic stability of the resulting spiroketal often drives the reaction to completion. nih.gov
For the synthesis of 1,4-dioxaspiro[4.4]nonane systems, a suitable dihydroxy ketone precursor would be required. The choice of acid catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the spiroketalization. Common acids employed include mineral acids, Lewis acids, and solid-supported acid catalysts. A detailed mechanism for the acid-catalyzed cyclization of a diol is the protonation of one hydroxyl group, which then leaves as a water molecule, allowing for nucleophilic attack by the other hydroxyl group to form the cyclic ether. youtube.com In the context of spiroketal synthesis from a dihydroxy ketone, both hydroxyl groups sequentially attack the protonated carbonyl carbon.
A study on the synthesis of novel aryl spiroketals utilized acid-catalyzed cyclization of keto alcohols to obtain the desired products. grafiati.com Another example is the synthesis of oxygenated 5,5-spiroketals through the cycloisomerization of an alkyne diol catalyzed by gold(I) chloride, where the use of methanol (B129727) as a solvent was found to be crucial. beilstein-journals.orgbeilstein-journals.orgnih.gov
Intramolecular Nucleophilic Cyclization Pathways
Intramolecular nucleophilic cyclization represents another fundamental approach to spiroketal synthesis. This pathway involves the cyclization of a precursor containing both a nucleophile and an electrophile within the same molecule. In the context of dioxaspiro[4.4]nonane synthesis, this could involve the intramolecular addition of a hydroxyl group to a carbonyl or a related electrophilic center. masterorganicchemistry.com
The formation of five- and six-membered hemiacetals through intramolecular reactions is often spontaneous due to favorable entropic factors. masterorganicchemistry.com The key to a successful intramolecular nucleophilic cyclization is the strategic placement of the reacting functional groups to favor the desired ring system. For instance, the synthesis of spiroketals can be achieved through the cyclization of dihydroxy ketone frameworks assembled via nitroaldol and Michael reactions, where the nitro group is subsequently converted to a carbonyl. nih.gov This highlights the versatility of intramolecular nucleophilic additions in constructing complex cyclic systems.
Modern Developments in Stereoselective and Enantioselective Spiroketal Synthesis
Recent advances in synthetic methodology have focused on the development of catalytic and stereoselective methods for spiroketal synthesis, offering milder reaction conditions and greater control over the stereochemical outcome.
Transition Metal-Catalyzed Spiroketalization
Transition metal catalysis has emerged as a powerful tool for the synthesis of spiroketals, enabling the use of a wider range of starting materials and reaction pathways. researchgate.net These methods often proceed under mild conditions and can be highly selective.
Gold(I) catalysts have proven to be exceptionally effective in promoting the cyclization of alkynes and other unsaturated systems to form complex molecular architectures, including spiroketals. Gold(I) complexes are soft, carbophilic Lewis acids that can activate alkynes towards nucleophilic attack.
A notable example is the gold(I)-catalyzed annulation of 1,8-dialkynylnaphthalenes, which proceeds via vinyl cation or gold(I) vinylidene intermediates. nih.gov While not directly forming a dioxaspiro[4.4]nonane system, this demonstrates the power of gold catalysis in constructing spirocyclic frameworks. An ultrafast synthesis of spiroketals has been achieved through a synergistic gold(I) and Scandium(III) catalysis, involving a [4+2] cycloaddition between a gold-generated enol ether and a Sc(III)-catalyzed ortho-quinone methide. acs.org This method allows for the rapid construction of diverse 5,6-benzannulated spiroketals with high yields and excellent diastereoselectivity.
A gold-catalyzed alkyne-diol cycloisomerization has been successfully employed for the synthesis of oxygenated 5,5-spiroketals. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction proceeds in good yield despite the potential for competing side reactions.
Other transition metals, including palladium, copper, and rhodium, have also been utilized in the synthesis of spiroketals.
Palladium(II) Catalysis: Palladium-mediated spiroketal synthesis has been applied to the synthesis of pheromones. manchester.ac.uk These reactions often involve the coupling of various fragments followed by a cyclization cascade.
Copper(II) Catalysis: Copper-catalyzed reactions have been developed for the synthesis of spiroketals. A copper-catalyzed [3+2] annulation of exocyclic enamines or enol ethers with 1,4-benzoquinone (B44022) esters provides access to N,O-spiroketals and spiroketals in good to excellent yields under mild conditions. thieme-connect.comthieme-connect.com This transformation is scalable and proceeds through a conjugate addition, aromatization/proton transfer, and subsequent cyclization. thieme-connect.comthieme-connect.com
Rhodium(I) Catalysis: While less common than gold or palladium, rhodium catalysts have shown promise in certain spiroketalization reactions. Further research in this area is ongoing to explore the full potential of rhodium catalysis in this field.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Gold(I)/Scandium(III) | o-Hydroxy-aryl-enones | 5,6-Benzannulated spiroketals | Ultrafast, high yield, excellent diastereoselectivity |
| Gold(I) Chloride | Alkyne diol | Oxygenated 5,5-spiroketal | Good yield, suppresses furan (B31954) by-product formation |
| Copper(II) | Exocyclic enamines/enol ethers | N,O-Spiroketals and Spiroketals | Mild conditions, broad scope, scalable |
| Palladium(0) | Not specified in abstract | Spiroketals | Application in pheromone synthesis |
Organoselenium-Mediated Asymmetric Cyclizations
Organoselenium reagents have emerged as powerful tools for the stereoselective synthesis of spiroketals. These reactions typically proceed via an electrophilic cyclization of a hydroxy-alkenyl ketone. The hemiacetal form of the substrate undergoes cyclization in the presence of a selenium electrophile, such as N-phenylselenophthalimide (NPSP), often activated by a Lewis acid. rsc.org This process leads to the formation of a phenylseleno-substituted spiroketal. rsc.org
The general mechanism involves the activation of the selenium reagent by a Lewis acid, followed by the electrophilic attack on the double bond of the substrate. The resulting seleniranium ion intermediate is then trapped intramolecularly by the hydroxyl group of the hemiacetal, leading to the spiroketal framework. The stereochemical outcome of the reaction can often be controlled by the chirality of the starting material or by the use of chiral selenium reagents.
Table 1: Organoselenium-Mediated Spiroketalization
| Reactant | Reagent | Product | Reference |
| Alkenyl hydroxyketone | N-phenylselenophthalimide (NPSP), Lewis acid | Phenylseleno-substituted spiroacetal | rsc.org |
Chiral Pool Synthesis Utilizing Carbohydrates as Precursors for Spiroketals
Carbohydrates represent a readily available and highly valuable source of chirality for the synthesis of complex molecules. numberanalytics.com Their inherent stereochemistry and dense functionalization make them ideal starting materials for the construction of chiral spiroketals. numberanalytics.comnih.gov This "chiral pool" approach provides an efficient pathway to enantiomerically pure compounds. numberanalytics.comelsevierpure.com
The synthesis of spiroketals from carbohydrates often involves the homologation of a sugar derivative to introduce a side chain bearing a terminal hydroxyl group. nih.gov Subsequent intramolecular cyclization, often under acidic conditions or via radical-mediated processes, leads to the formation of the spiroketal ring system. nih.gov For instance, 1,6-dioxaspiro[4.4]nonane systems have been successfully prepared from carbohydrate precursors in their furanose form. nih.gov The versatility of this method allows for the synthesis of various spiroketal structures, including those with five-, six-, and seven-membered rings. nih.gov
The choice of the carbohydrate starting material and the synthetic sequence allows for the preparation of a diverse range of stereoisomerically defined spiroketals. This strategy has been instrumental in the synthesis of numerous natural products and their analogues. elsevierpure.com
Strategies Involving Epoxide Opening/Oxa-Michael Spiroketalization Sequences
A powerful and stereocontrolled method for spiroketal synthesis involves the intramolecular opening of an epoxide by a tethered hydroxyl group. This approach offers excellent control over the stereochemistry at the newly formed spirocyclic center. A common strategy begins with the stereoselective epoxidation of a C1-alkylglycal. nih.gov The resulting glycal epoxide can then undergo a spirocyclization reaction. nih.gov
The stereochemical outcome of the cyclization can be directed by the choice of reagents and reaction conditions. For example, a methanol-induced epoxide opening can proceed with inversion of configuration at the anomeric carbon. nih.gov In contrast, the use of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)4) can mediate a kinetic spirocyclization with retention of configuration. nih.govnih.gov This is proposed to occur through a chelation-controlled mechanism where the Lewis acid acts as a non-covalent tether between the epoxide oxygen and the side-chain hydroxyl group. nih.gov
Furthermore, cascade reactions involving dynamic kinetic spiroketalization and oxa-Michael addition have been developed for the asymmetric synthesis of spiroketal compounds. researchgate.net These reactions, often catalyzed by bifunctional organocatalysts, can generate complex spiroketal structures with high enantioselectivity. researchgate.net
Table 2: Stereocontrol in Epoxide-Opening Spiroketalization
| Precursor | Reagent/Catalyst | Stereochemical Outcome | Reference |
| Glycal epoxide | Methanol | Inversion of configuration | nih.gov |
| Glycal epoxide | Ti(Oi-Pr)4 | Retention of configuration | nih.govnih.gov |
| Alkoxyboronate and enone | Cinchona alkaloid-based aminothiourea | High diastereo- and enantioselectivity | researchgate.net |
Sonochemical Methods for Enhanced Spiroketal Formation
Sonochemistry, the application of high-intensity ultrasound to chemical reactions, can offer significant advantages in organic synthesis. wikipedia.org The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. rsc.org This process generates localized "hot spots" with extremely high temperatures (around 5000 K) and pressures, as well as rapid heating and cooling rates. wikipedia.orgnih.gov
These extreme conditions can accelerate reaction rates and enhance the efficiency of synthetic transformations. youtube.com In the context of spiroketal synthesis, sonochemical methods can be employed to promote cyclization reactions that may be slow or inefficient under conventional conditions. While specific applications to 1,4-Dioxaspiro[4.4]nonane-7-ethanol are not extensively documented, the general principles of sonochemistry suggest its potential utility in overcoming activation barriers and improving yields in spiroketalization reactions. nih.gov Sonochemical methods have been successfully used to synthesize various nanomaterials and other complex molecules, highlighting their potential as a valuable tool in organic synthesis. rsc.orgnih.gov
Dedicated Synthetic Routes to the this compound Moiety
Systematic Introduction of the Ethanol (B145695) Functional Group
The ethanol (CH3CH2OH) functional group is a two-carbon alcohol moiety. wikipedia.org Its introduction into a molecule can be achieved through various synthetic transformations. In the context of synthesizing this compound, the ethanol group would be attached at the 7-position of the spiroketal core.
A common strategy for introducing an ethanol group is through the reduction of a corresponding carboxylic acid or ester derivative. For example, a precursor molecule containing a carboxylic acid or ester at the 7-position of the 1,4-dioxaspiro[4.4]nonane ring system could be reduced using a reagent like lithium aluminum hydride (LiAlH4) to yield the desired primary alcohol.
Alternatively, the ethanol group can be constructed by adding a two-carbon unit. This could involve the reaction of a suitable electrophile at the 7-position with a two-carbon nucleophile, such as an ethyl Grignard reagent (EtMgBr) or ethyllithium (B1215237) (EtLi), followed by appropriate functional group manipulations. Another approach is the reaction of an aldehyde at the 7-position with a methyl nucleophile (e.g., methyl Grignard reagent), followed by reduction of the resulting secondary alcohol to a methylene (B1212753) group if necessary, or direct use of a two-carbon nucleophile that delivers the ethanol unit.
Optimization of Reaction Parameters and Conditions
The synthesis of spiroketals, including this compound, is often a thermodynamically controlled process, but achieving high efficiency and desired stereoselectivity frequently necessitates kinetic control. mskcc.orgarkat-usa.org The optimization of reaction parameters such as solvent, temperature, stoichiometry, and catalysis is paramount in steering the reaction towards the desired product, enhancing yield, and minimizing side reactions. organic-chemistry.org
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent is a critical factor that can profoundly influence the course and outcome of spiroketalization reactions. Solvents do more than just dissolve reactants; they can affect reaction rates and stereoselectivity through differential solvation of transition states. nih.gov The polarity, proticity, and coordinating ability of the solvent system can dictate the stability of intermediates and the energy barriers of competing reaction pathways.
In the context of spiroketal synthesis, non-polar solvents often favor thermodynamically controlled cyclizations. However, more nuanced solvent effects have been observed. For instance, a remarkable methanol-induced kinetic spiroketalization has been developed that does not depend on thermodynamic product stability. wikipedia.org In this method, methanol is believed to act as a hydrogen-bond catalyst, facilitating the spirocyclization with a specific stereochemical outcome. wikipedia.org Furthermore, solvent-dependent stereoselective spirocyclizations have been noted in the synthesis of benzannulated spiroketals, where the choice of solvent can invert the stereochemistry at the spirogenic center. wikipedia.org The screening of a diverse range of solvents, including those less common in academic settings but preferred in industrial applications for their safety and environmental profiles, can lead to unexpected improvements in conversion and selectivity. organic-chemistry.org
Temperature and Reagent Stoichiometry Optimization
Temperature and the stoichiometry of the reactants are fundamental parameters that govern the kinetics and equilibrium of the spiroketalization reaction. Temperature directly influences the reaction rate, with higher temperatures generally leading to faster conversion. nih.gov However, selectivity can be compromised at elevated temperatures. Many spiroketalizations are reversible, and the desired product may not be the most thermodynamically stable isomer. In such cases, lower temperatures under kinetic control are employed to favor the formation of the desired, kinetically preferred product. arkat-usa.org The optimization process, therefore, involves finding a temperature that balances an acceptable reaction rate with maximum selectivity towards the target spiroketal. organic-chemistry.org
Reagent stoichiometry, which refers to the molar ratio of the reactants, is crucial for maximizing product yield and reaction efficiency. According to Le Chatelier's principle, using an excess of one reactant (e.g., the ketone or a dehydrating agent) can shift the equilibrium towards the product side, driving the reaction to completion. However, an excess of a reactant can also interact with the catalyst or lead to side reactions. arkat-usa.org In some acid-catalyzed reactions, it has been shown that limiting the loading of a reactant, such as a 1,3-diketone, can surprisingly reduce the required amount of acid catalyst from nearly half an equivalent to a catalytic amount (0.1 mol%), leading to a more efficient and economical process. arkat-usa.org Therefore, the careful optimization of the stoichiometry between the diol and ketone precursors is a key step in developing a robust synthetic protocol. researchgate.net
Catalyst Selection and Loading Effects
The formation of the spiroketal from a dihydroxy ketone precursor is typically an acid-catalyzed process. capes.gov.br The selection of the catalyst is critical and can range from simple Brønsted or Lewis acids to more complex catalytic systems.
Types of Catalysts:
Heterogeneous Catalysts: Solid acid catalysts like montmorillonite (B579905) KSF clay have been successfully employed in the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives. rsc.org These catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and milder reaction conditions.
Homogeneous Acid Catalysts: Traditional catalysts include p-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA). researchgate.net More advanced Lewis acids, such as scandium(III) triflate, have also been used effectively. nih.gov
Transition Metal Catalysts: For more complex transformations leading to spiroketals, advanced catalytic systems involving transition metals have been developed. Synergistic catalysis using gold(I) and scandium(III) has enabled the ultrafast synthesis of spiroketals via a diastereoselective cycloaddition. nih.gov Chiral iridium catalysts have been utilized in asymmetric cascade reactions to furnish oxazoline-spiroketals with high enantioselectivity. nih.gov
Catalyst Loading: The amount of catalyst used, or catalyst loading, significantly impacts reaction kinetics, yield, and cost. chemguide.co.uk While a higher catalyst loading can increase the reaction rate, it may also lead to unwanted side reactions or decomposition of sensitive functional groups. Conversely, insufficient loading can result in slow or incomplete conversion. Optimizing the catalyst loading is a crucial step to find a balance between reaction efficiency and process economy. chemguide.co.uk Studies have shown that for certain spirocyclizations, reducing the concentration of one of the reactants can dramatically decrease the required catalyst loading, highlighting the intricate interplay between reaction components. arkat-usa.org
Post-Spiroketalization Derivatization and Functional Group Transformations
Once the this compound scaffold is synthesized, its functional groups can be chemically modified to create a library of analogous derivatives. mskcc.org This derivatization is essential for exploring the structure-activity relationships of these molecules in various biological or material science contexts.
Chemical Modifications at the Hydroxyl Group of this compound
The primary hydroxyl group of the ethanol substituent is a versatile handle for a wide array of chemical transformations. Standard organic reactions can be employed to introduce diverse functionalities, thereby modulating the physicochemical properties of the parent molecule.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄).
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., DCC, DMAP) yields esters. This allows for the introduction of a vast range of R-groups.
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an alkyl halide.
Conversion to a Leaving Group: The alcohol can be transformed into a good leaving group, such as a tosylate, mesylate, or halide. This activated intermediate can then undergo nucleophilic substitution with various nucleophiles (e.g., azides, cyanides, thiols), significantly expanding the accessible chemical space.
Introduction of Peripheral Functionalities to the Spirocyclic Scaffold (e.g., carbonitrile, dicarboxylic acids)
Beyond modifying the existing ethanol side chain, additional functional groups can be introduced onto the spirocyclic framework itself, often by starting with a suitably functionalized precursor before the spiroketalization step.
Dicarboxylic Acids: The synthesis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid has been reported. This is achieved through the condensation of cyclopentanone (B42830) with diethyl tartrate, followed by careful hydrolysis of the resulting diethyl ester to yield the dicarboxylic acid. This approach introduces two carboxylic acid groups onto the five-membered dioxolane ring of the spiroketal.
Carbonitrile Group: The introduction of a nitrile (cyano) group, a common functional group in medicinal chemistry, can be accomplished through several synthetic strategies.
From a Halide: A halogenated spiroketal precursor can undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to install the nitrile group.
From an Aldehyde: If a spiroketal with an aldehyde functionality is available, it can be converted into a hydroxynitrile (cyanohydrin) by reaction with hydrogen cyanide. The hydroxyl group can then be removed if desired.
From an Amide: Dehydration of a primary amide on the spiroketal scaffold using a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀) yields the corresponding nitrile.
Transition Metal-Catalyzed Cyanation: Modern methods involving palladium- or nickel-catalyzed cyanation of aryl or alkenyl halides or triflates offer mild and efficient routes to aromatic and vinylic nitriles, which could be applied to suitably unsaturated spiroketal precursors. researchgate.netchemguide.co.uk
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,4-Dioxaspiro[4.4]nonane-7-ethanol, both ¹H and ¹³C NMR, along with advanced techniques, are essential for unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment, particularly the electronegativity of the adjacent oxygen atoms.
Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon adjacent to the hydroxyl group are expected to appear as a doublet in the range of 3.4–4.5 ppm, deshielded by the electron-withdrawing oxygen atom. libretexts.org
Dioxolane Ring Protons (-O-CH₂-CH₂-O-): The four protons of the ethylene (B1197577) glycol ketal group typically resonate as a multiplet around 3.9 ppm, a characteristic region for such structures.
Cyclopentane (B165970) Ring Protons: The protons on the five-membered ring will exhibit complex multiplets in the aliphatic region, generally between 1.5 and 2.5 ppm. Their exact shifts and coupling patterns depend on their stereochemical relationship (cis/trans) to the hydroxymethyl substituent.
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable depending on solvent, concentration, and temperature. msu.edu It can be confirmed by its disappearance upon shaking the sample with a drop of D₂O. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Cyclopentane Ring Protons | 1.5 - 2.5 | Multiplet (m) |
| Hydroxymethyl (-CH₂OH) | 3.4 - 4.5 | Doublet (d) |
| Dioxolane Ring (-OCH₂CH₂O-) | ~3.9 | Multiplet (m) |
| Hydroxyl (-OH) | Variable | Broad Singlet (br s) |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a clear view of the carbon skeleton.
Spiro Carbon (C-5): The quaternary spiro carbon, where the two rings connect, is a key structural feature. In similar spiroketal systems, this carbon typically appears significantly downfield, expected in the 110–125 ppm region. nih.gov
Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is attached to an oxygen atom and is expected to resonate in the 50–65 ppm range. libretexts.org
Dioxolane Ring Carbons (-O-CH₂-CH₂-O-): The two equivalent carbons of the dioxolane ring are expected in the ether region, typically between 60 and 80 ppm. oregonstate.edu
Cyclopentane Ring Carbons: The remaining four carbons of the cyclopentane ring will appear as distinct signals in the aliphatic region, generally between 20 and 40 ppm. nih.govoregonstate.edu The carbon bearing the hydroxymethyl group (C-7) will be shifted further downfield compared to the others in the ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Cyclopentane Ring (non-substituted) | 20 - 40 |
| Hydroxymethyl (-CH₂OH) | 50 - 65 |
| Dioxolane Ring (-OCH₂CH₂O-) | 60 - 80 |
| Spiro Carbon (C-5) | 110 - 125 |
| Carboxylic Acid/Ester (C=O) | 170 - 185 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. libretexts.org
To confirm the assignments from 1D NMR, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, confirming the C-H framework.
Given that the C-7 carbon is a stereocenter, this compound is a chiral molecule. To determine its enantiomeric purity, chiral shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers, inducing separate signals in the NMR spectrum for the (R) and (S) forms, allowing for their quantification. pdx.edu
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound is expected to show the following key absorption bands:
O-H Stretch: A strong and broad absorption band in the region of 3650–3300 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgpressbooks.pub
C-H Stretch: Strong absorptions between 2960 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentane and dioxolane rings. pressbooks.pub
C-O Stretch: A strong, sharp peak in the 1200–1050 cm⁻¹ range indicates the C-O stretching of the alcohol and the ether linkages of the dioxolane ring. researchgate.net The presence of multiple peaks in this region is common for ketal structures.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Alcohol (O-H Stretch) | 3650 - 3300 | Strong, Broad |
| Alkane (C-H Stretch) | 2960 - 2850 | Strong |
| Ether/Alcohol (C-O Stretch) | 1200 - 1050 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 158, corresponding to its nominal molecular mass. Alcohols typically undergo characteristic fragmentation pathways, including:
Dehydration: Loss of a water molecule (18 Da), leading to a fragment ion at m/z = 140. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this molecule, this would involve the loss of the hydroxymethyl group (•CH₂OH, 31 Da), resulting in a fragment at m/z = 127.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₄O₃, by matching the experimentally measured exact mass to the calculated theoretical mass. libretexts.org
Predictive Collision Cross Section (CCS) for Gas-Phase Conformation Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the structural characterization of small molecules. nih.govresearchgate.net This method separates ions in the gas phase based on their size, shape, and charge, providing a parameter known as the collision cross-section (CCS). The CCS is a measure of the rotational average of the ion's surface area and is highly sensitive to its three-dimensional conformation.
In the absence of experimental data for this compound, predictive computational methods offer a valuable alternative for estimating its CCS value. These predictive models, often employing machine learning algorithms trained on large datasets of experimentally determined CCS values, can provide insights into the likely gas-phase conformations of the molecule. acs.orgmdpi.com The prediction process typically involves generating various possible three-dimensional conformers of the molecule, calculating their theoretical CCS values, and often performing a Boltzmann-weighted averaging to obtain a representative value. mdpi.com
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 129.09100 | 125.1 |
| [M+Na]+ | 151.07294 | 131.1 |
| [M-H]- | 127.07644 | 131.4 |
| [M+NH4]+ | 146.11754 | 149.7 |
| [M+K]+ | 167.04688 | 133.0 |
| [M+H-H2O]+ | 111.08098 | 121.3 |
| [M+HCOO]- | 173.08192 | 145.9 |
| [M+CH3COO]- | 187.09757 | 139.5 |
| [M+Na-2H]- | 149.05839 | 132.1 |
| [M]+ | 128.08317 | 122.2 |
| [M]- | 128.08427 | 122.2 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is particularly crucial for spiroketal compounds that often possess multiple stereogenic centers. mskcc.org
While a crystal structure for this compound has not been reported, a detailed crystallographic study of the closely related compound, (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, offers significant insights into the structural features of the 1,4-dioxaspiro[4.4]nonane framework. nih.govresearchgate.net This dicarboxylic acid derivative was synthesized and its single crystals were analyzed, revealing a monoclinic (P21) crystal system. nih.gov
The study of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid demonstrated the power of X-ray crystallography in establishing the absolute configuration of the chiral centers and in characterizing the intricate network of intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov The cyclopentane ring in this structure adopts a conformation typical for such systems. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C9H12O6 |
| Formula Weight | 216.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 6.8329 (4) |
| b (Å) | 8.6300 (5) |
| c (Å) | 8.6543 (5) |
| β (°) | 114.155 (3) |
| Volume (ų) | 465.49 (5) |
| Z | 2 |
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information. It would definitively establish the relative stereochemistry of the hydroxyl and ethanol (B145695) substituents on the cyclopentane ring, as well as the conformation of the spiroketal system in the solid state. This experimental data would also serve as a crucial benchmark for validating and refining computational models of its structure.
Stereochemical Control and Asymmetric Induction in 1,4 Dioxaspiro 4.4 Nonane Systems
Conformational Analysis of Spiroketals and its Role in Stereochemical Outcomes
The stereochemical outcome of reactions involving 1,4-dioxaspiro[4.4]nonane systems is intrinsically linked to the conformational preferences of the spiroketal core. A key determinant of this conformation is the anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org This effect, first observed in carbohydrate chemistry, is a crucial consideration in the design of synthetic strategies for spiroketals. scripps.edursc.org
The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ) orbital of the C-X bond, where X is an electronegative substituent. wikipedia.org This hyperconjugation is most effective when the lone pair and the σ orbital are anti-periplanar, a geometry that favors the axial position for the substituent. wikipedia.orgrsc.org The magnitude of the anomeric effect can be significant, often overriding steric considerations that would typically favor an equatorial substituent. wikipedia.org
In addition to hyperconjugation, dipole minimization also contributes to the anomeric effect. wikipedia.org In an equatorial conformation, the dipoles associated with the two heteroatoms are partially aligned, leading to repulsion. In contrast, the axial conformation places these dipoles in a more opposed orientation, resulting in a lower energy and more stable state. wikipedia.org
The interplay of these stereoelectronic and steric factors dictates the most stable conformation of a substituted 1,4-dioxaspiro[4.4]nonane, which in turn influences the facial selectivity of approaching reagents and, consequently, the stereochemical outcome of a reaction.
Diastereoselective Synthesis of Spiroketal Derivatives
The synthesis of specific diastereomers of substituted 1,4-dioxaspiro[4.4]nonane derivatives is a significant focus in organic synthesis. Researchers have developed various strategies to control the relative stereochemistry of newly formed chiral centers.
One common approach involves the thermodynamically controlled spiroketalization of a precursor molecule. mskcc.org In these reactions, the product distribution is governed by the relative stabilities of the possible diastereomeric spiroketals. mskcc.org The anomeric effect, as discussed previously, plays a pivotal role in determining the most stable diastereomer.
Kinetically controlled reactions offer an alternative and often complementary approach. For instance, a methanol-induced kinetic spirocyclization has been developed that does not rely on thermodynamic product stability. nih.gov This method involves the stereoselective epoxidation of a glycal, followed by a spirocyclization of a side chain hydroxyl group that proceeds with inversion of configuration at the anomeric carbon. nih.gov
Research has also demonstrated the diastereoselective synthesis of 1,4-dioxaspiro[4.4]nonane derivatives from readily available starting materials like oleic acid. researchgate.net This process involves hydroxylation of oleic acid to form a diol, followed by esterification and subsequent ketalization with cyclopentanone (B42830). researchgate.net This method resulted in the formation of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate with a notable yield. researchgate.net
Enantioselective Approaches for Chiral 1,4-Dioxaspiro[4.4]nonane Structures
The synthesis of enantiomerically pure 1,4-dioxaspiro[4.4]nonane derivatives is of paramount importance, particularly for applications in the pharmaceutical industry where the biological activity of a molecule is often dependent on its absolute stereochemistry. researchgate.net Several powerful strategies have been developed to achieve high levels of enantioselectivity.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy has been successfully applied to the synthesis of chiral molecules containing the 1,4-dioxaspiro[4.4]nonane framework.
The use of chiral ligands in metal-catalyzed reactions is another powerful tool for asymmetric synthesis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of transformations. For example, chiral phosphine (B1218219) ligands derived from axially chiral 7-aryl indolines have shown potential in asymmetric catalysis. nih.gov Similarly, helicene-like structures have been employed as chiral ligands in enantioselective gold-promoted cycloisomerization reactions, yielding excellent catalytic activity and high enantiomeric excesses. nih.gov
The development of novel chiral catalysts is an ongoing area of research. Chiral pyridine (B92270) and N,N-pyrrolidinopyridine-derived acetals have been synthesized and evaluated as catalysts in the kinetic resolution of racemic secondary alcohols. sfu.ca
Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique for the separation of diastereomers and the deracemization of chiral compounds. researchgate.netresearchgate.net This process relies on the selective crystallization of one diastereomer from a solution in which the diastereomers are in equilibrium. researchgate.net As one diastereomer crystallizes, the equilibrium shifts to replenish it, potentially allowing for the quantitative conversion of a mixture of diastereomers into a single, crystalline, and diastereomerically pure product. researchgate.net
This method is particularly useful when an epimerizable compound is condensed with a chiral auxiliary. nih.gov For CIDT to be effective, the diastereomeric products must crystallize as a simple eutectic mixture. researchgate.net This technique has been successfully applied to the diastereomeric enrichment of key intermediates in the synthesis of complex natural products. nih.gov
The use of optically active building blocks, often derived from the "chiral pool," is a well-established strategy for the enantioselective synthesis of complex molecules. Carbohydrates and epoxides are particularly valuable starting materials for the synthesis of chiral 1,4-dioxaspiro[4.4]nonane derivatives.
Carbohydrates, with their inherent chirality, provide a rich source of stereochemically defined starting materials. The anomeric effect was first identified in carbohydrate chemistry, highlighting the intrinsic stereochemical preferences of these systems. scripps.edu
Glycal epoxides have been utilized in the stereocontrolled synthesis of spiroketals. mskcc.org A methanol-induced kinetic spirocyclization of these epoxides allows for the formation of five- and six-membered rings with stereoisomeric substituents. nih.gov This approach demonstrates how the strategic use of an optically active epoxide can lead to the formation of a specific spiroketal stereoisomer.
Mechanistic Investigations and Computational Chemistry
Elucidation of Reaction Mechanisms for Spiroketalization
The formation of the spiroketal core typically proceeds through several key reaction pathways, with acid-catalyzed dehydration and intramolecular carbocyclization being prominent examples.
Acid-Catalyzed Dehydration: This is a classical and widely employed method for spiroketal synthesis. The reaction is generally initiated by the protonation of a hydroxyl group in a suitable dihydroxy ketone or a related precursor. youtube.comyoutube.com This protonation converts the poor leaving group (hydroxide) into a good leaving group (water). youtube.comyoutube.com Subsequent departure of the water molecule generates a carbocation intermediate. youtube.comyoutube.com The reaction then proceeds via an intramolecular nucleophilic attack by the remaining hydroxyl group onto the carbocation, leading to the formation of a cyclic hemiacetal or hemiketal. A final dehydration step, also acid-catalyzed, results in the formation of the thermodynamically stable spiroketal ring system. youtube.com
The mechanism can be classified as an E1 (unimolecular elimination) type reaction, particularly for secondary and tertiary alcohols, where the formation of the carbocation is the rate-determining step. youtube.comyoutube.com It is important to note that the potential for carbocation rearrangements exists, which can lead to the formation of constitutional isomers. youtube.com The use of concentrated acids like sulfuric acid or phosphoric acid is common in these reactions. youtube.com
Intramolecular Carbocyclization: Intramolecular carbocyclization represents another versatile strategy for constructing the spiroketal framework. In one approach, Lewis acids can catalyze the addition of allylsilanes to N-Boc-iminooxindoles, leading to the formation of spirocarbamates through the intramolecular trapping of a β-silyl carbocation by the N-Boc group. nih.gov This highlights the utility of intramolecular trapping of reactive intermediates in the synthesis of spirocyclic systems.
Understanding the Catalytic Cycles in Transition Metal-Mediated Spiroketal Formation
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of spiroketals, offering advantages in terms of efficiency, selectivity, and milder reaction conditions. rsc.orgnih.gov Various transition metals, including palladium, gold, and manganese, have been successfully employed. rsc.orgnih.gov
A general catalytic cycle for a palladium-catalyzed spiroketal synthesis can be illustrated with the reaction of γ-methylidene-δ-valerolactones and isatins to form spirooxindoles. nih.gov The cycle likely begins with the oxidative addition of the palladium(0) catalyst to the allyl ester of the valerolactone. This is followed by decarboxylation to generate a 1,4-zwitterionic species. Coordination of the isatin (B1672199) to the palladium complex then facilitates an intramolecular cyclization, leading to the formation of the spiroketal product and regeneration of the palladium(0) catalyst. nih.gov
The choice of the transition metal and the associated ligands is crucial in determining the outcome of the reaction, influencing both reactivity and stereoselectivity. nih.gov For instance, manganese-based catalysts are attractive due to their low cost and low toxicity, and their Lewis acidic nature can enhance the electrophilicity of the starting materials. nih.gov Gold catalysts have also shown significant promise in asymmetric spiroketalization reactions. rsc.org
Factors Governing Regioselectivity and Stereoselectivity in Spiroketal Synthesis
The synthesis of spiroketals often presents challenges in controlling regioselectivity and stereoselectivity, which are critical for accessing specific isomers with desired biological activities. mskcc.orgbenthamscience.com
Thermodynamic vs. Kinetic Control: The stereochemical outcome of spiroketalization can be governed by either thermodynamic or kinetic control. mskcc.org Thermodynamically controlled reactions favor the most stable spiroketal isomer. This stability is often influenced by stereoelectronic effects, most notably the anomeric effect. chemtube3d.com The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon to favor an axial position, which allows for a stabilizing interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-O bond of the substituent. chemtube3d.com In many spiroketal systems, the isomer that allows for a double anomeric effect (where both ring oxygens participate in such an interaction) is the most stable. chemtube3d.com However, relying solely on thermodynamic control can be limiting when multiple isomers have similar energies. researchgate.net Kinetically controlled reactions, on the other hand, form the product that is generated fastest, which may not be the most stable isomer. mskcc.orgnih.gov The development of kinetically controlled spiroketal-forming reactions is therefore essential for accessing a wider diversity of stereoisomers. mskcc.org
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome. Chiral Brønsted acids have been utilized to catalyze enantioselective spiroketalizations by creating a chiral environment around the reactive intermediates. researchgate.net Similarly, transition metal catalysts with chiral ligands can induce high levels of stereoselectivity. nih.gov The solvent can also have a significant impact; for instance, solvent-dependent stereoselective spirocyclizations of exo-glycal epoxides have been reported. nih.gov
Computational Chemistry for Mechanistic Insights and Rational Design
Computational chemistry has become an indispensable tool for gaining deeper insights into the mechanisms of spiroketal formation and for the rational design of new synthetic strategies. nih.gov
Understanding the conformational preferences of spiroketals is crucial as their three-dimensional structure dictates their biological activity. nih.gov Computational methods are widely used to explore the potential energy surface of spiroketal molecules and identify the most stable conformers. frontiersin.orgrsc.org
Theoretical studies often focus on the influence of the anomeric effect on the conformational stability of the spiroketal ring system. nih.gov For instance, in a [4.5]spiroketal system, the tetrahydropyran (B127337) ring may adopt a chair conformation that maximizes stabilizing anomeric interactions. nih.gov The flexibility of the ring systems, particularly five-membered rings like the tetrahydrofuran (B95107) moiety in 1,4-Dioxaspiro[4.4]nonane, is also a key area of investigation, as furanosides are known to be more flexible than pyranosides. frontiersin.org Computational models can predict the relative energies of different conformers, providing valuable information that complements experimental data from techniques like NMR spectroscopy. nih.gov
Quantum chemical calculations are powerful for elucidating detailed reaction mechanisms, including the structures of transition states and the corresponding energy barriers. nih.govnih.gov These calculations can provide a quantitative understanding of reaction kinetics and selectivity. fiveable.me
By mapping the reaction pathway from reactants to products via the transition state, researchers can identify the rate-determining step and understand the factors that influence it. nih.govnorthwestern.edu For example, density functional theory (DFT) calculations can be used to compare the energy profiles of different potential reaction pathways, such as stepwise versus concerted mechanisms in catalyzed reactions. northwestern.edu These computational predictions can then guide experimental work to optimize reaction conditions or design more efficient catalysts. nih.gov The accuracy of these predictions depends on the level of theory and basis set employed in the calculations. youtube.com
Interactive Data Table: Catalytic Systems for Spiroketal Synthesis
| Catalyst Type | Metal/Acid | Example Application | Reference |
| Transition Metal | Palladium | Decarboxylative cycloaddition of γ-methylidene-δ-valerolactones and isatins | nih.gov |
| Transition Metal | Gold | Asymmetric spiroketalization | rsc.org |
| Transition Metal | Manganese | Lewis acid catalysis for spirooxindole synthesis | nih.gov |
| Brønsted Acid | Chiral Phosphoric Acid | Enantioselective spiroketalization | researchgate.net |
| Lewis Acid | Scandium(III) triflate | Spirocyclization of glycal epoxides | nih.gov |
Applications of 1,4 Dioxaspiro 4.4 Nonane 7 Ethanol As a Synthetic Building Block
Intermediate in the Construction of Architecturally Complex Organic Molecules
The unique structure of 1,4-Dioxaspiro[4.4]nonane-7-ethanol, with its spiroketal and alcohol functional groups, makes it a versatile starting point for synthesizing intricate organic molecules. The alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for chain extension or the introduction of other molecular fragments. The protected ketone, in the form of the dioxaspiro moiety, is stable to many reaction conditions, allowing for selective transformations at the ethanol (B145695) side chain. This protecting group can be removed under acidic conditions to reveal the ketone, which can then participate in a variety of reactions, such as Wittig reactions, aldol (B89426) condensations, or Grignard additions. This stepwise unveiling of reactive sites is a powerful strategy in the assembly of complex target molecules.
The spiro[4.4]nonane framework itself imparts a rigid, three-dimensional structure to the molecules derived from it. This is particularly important in medicinal chemistry and materials science, where the specific spatial arrangement of atoms is crucial for biological activity or material properties. researchgate.net The development of methods to synthesize functionalized spiro[4.4]nonane-containing molecules is an active area of research. researchgate.net
Precursor for the Synthesis of Advanced Spiroketal Scaffolds
Spiroketals are a common structural motif in a wide variety of natural products with significant biological activity. This compound serves as a valuable precursor for the synthesis of more complex spiroketal systems. The existing spiroketal can be modified, or the ethanol side chain can be elaborated and then cyclized to form a new spiroketal ring.
For instance, the ethanol group can be oxidized and then undergo an intramolecular reaction to form a new ring fused to the existing spirocycle. Alternatively, the cyclopentane (B165970) ring can be cleaved and reformed to generate different spiroketal structures. This flexibility allows chemists to access a diverse range of spiroketal scaffolds, which can then be further functionalized to create libraries of compounds for drug discovery or other applications.
Integration into Synthetic Routes Towards Natural Products and Bioactive Compounds
For example, the synthesis of compounds with a 1-azaspiro[4.4]nonane core, found in some alkaloids with antiproliferative activities, often involves complex multi-step procedures. nih.gov While not a direct precursor, the principles of using spirocyclic building blocks are highlighted in such syntheses. Similarly, the synthesis of Griseofulvin, an antifungal agent, showcases the assembly of a spirocyclic drug. nih.gov
Role in Polyketide and Macrolactone Synthesis
While direct evidence for the use of this compound in polyketide and macrolactone synthesis is not prevalent in the provided search results, its structural features are relevant to this area of synthesis. Polyketides are a large class of natural products characterized by repeating ketone and hydroxyl groups. Macrolactones are large cyclic esters.
The synthesis of these molecules often involves the coupling of smaller, functionalized building blocks. The ethanol group of this compound could be used to attach this spirocyclic unit to a growing polyketide chain. The protected ketone could then be deprotected at a later stage to reveal a reactive site for further elaboration or cyclization to form a macrolactone.
Contribution to Insect Pheromone Synthesis
The synthesis of insect pheromones often involves the construction of specific stereoisomers of spiroketals. For example, 2-Ethyl-1,6-dioxaspiro[4.4]nonane, also known as chalcogran, is the aggregation pheromone of the spruce bark beetle, Pityogenes chalcographus. researchgate.net The synthesis of this and other related pheromones, such as 7-methyl-1,6-dioxaspiro[4.5]decane, the pheromone of the common wasp and the pine beetle, has been a subject of significant research. nih.govdocumentsdelivered.com
While not a direct precursor to chalcogran, the synthesis of such spiroketals often involves the cyclization of a diol precursor. researchgate.net this compound, with its pre-formed spirocycle, could potentially be modified to serve as a precursor to certain insect pheromones. For instance, the synthesis of 1,7-Dioxaspiro[5.5]undecane, the Dacus pheromone, involves a multi-step synthesis where a spiroketal is formed. mdpi.com
Facilitating the Development of Novel Spirocyclic Systems
The reactivity of the functional groups in this compound allows for its use in the development of new and interesting spirocyclic systems. The ethanol group can be transformed into a variety of other functionalities, which can then be used to construct new rings fused to the spirocycle. For example, a study describes the synthesis of 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization reaction. nih.gov Another research effort focuses on the synthesis of novel 1,4-dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] compounds from oleic acid for potential use as biolubricants. researchgate.net
The development of novel spirocyclic systems is an important area of research in organic chemistry, as these structures often possess unique chemical and physical properties. The use of readily available starting materials like this compound can greatly facilitate the exploration of new spirocyclic chemical space.
Future Directions and Emerging Trends in Research on 1,4 Dioxaspiro 4.4 Nonane 7 Ethanol
Development of Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry is increasingly shifting towards "green" chemistry, a trend that is expected to heavily influence the future synthesis of 1,4-Dioxaspiro[4.4]nonane-7-ethanol and its derivatives. This paradigm shift emphasizes the reduction of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes.
Future synthetic protocols will likely focus on:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Domino reactions, which combine multiple transformations into a single step, are a promising strategy in this regard.
Renewable Starting Materials: Investigating the use of bio-based precursors to replace traditional petroleum-derived starting materials.
Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. Research has already demonstrated the successful synthesis of some spiro compounds in aqueous media. acs.org
Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. mskcc.org
A notable example in the broader context of spiroketone synthesis is the development of a telescoped flow process that combines a ring-closing metathesis and a hydrogenation step using a single catalyst. mskcc.org This approach led to significant reductions in cost, waste, and processing time, highlighting the potential of such technologies for the sustainable production of spirocyclic compounds. mskcc.orgacs.org
Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for advancing the synthesis of this compound. The goal is to achieve higher yields, greater stereoselectivity, and milder reaction conditions.
Key areas of exploration include:
Transition Metal Catalysis: While traditional acid catalysis is common for spiroketalization, recent years have seen a surge in the use of transition metals like gold, palladium, rhodium, and iridium. researchgate.netresearchgate.net These catalysts can enable new types of cyclization reactions and offer opportunities for asymmetric synthesis. For instance, gold catalysts have been effectively used in the synthesis of various spiroketal natural products. nih.gov A synergistic system of gold(I) and Sc(III) has been reported for the ultrafast synthesis of spiroketals. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems, often with lower toxicity and cost. acs.org Organocatalysts have been successfully employed in the enantioselective synthesis of spiroketal lactones through domino reactions. mskcc.orgnih.gov Bifunctional aminothiourea catalysts have also shown promise in the asymmetric synthesis of spiroketals. researchgate.net
Asymmetric Catalysis: Controlling the three-dimensional arrangement of atoms is a critical aspect of modern drug discovery and materials science. Future research will undoubtedly focus on developing catalytic systems that can produce specific stereoisomers of this compound with high enantiomeric excess. This has been a significant area of research for spiroketals in general, with both metal-based and organocatalytic asymmetric methods being developed. mskcc.orgnyu.edu
| Catalyst Type | Potential Advantages for Spiroketal Synthesis |
| Transition Metals (Au, Pd, Rh, Ir) | High efficiency, potential for novel reaction pathways, opportunities for asymmetric catalysis. researchgate.netresearchgate.netnih.gov |
| Organocatalysts | Lower toxicity, cost-effective, metal-free, potential for asymmetric induction. acs.orgmskcc.orgnih.govresearchgate.net |
| Bifunctional Catalysts | Can facilitate multiple steps in a cascade reaction, leading to increased complexity from simple starting materials. researchgate.net |
Exploration of Chemoenzymatic and Biocatalytic Approaches
Nature provides a vast toolbox of enzymes that can catalyze chemical reactions with unparalleled specificity and efficiency under mild conditions. The integration of these biocatalysts into synthetic routes, known as chemoenzymatic synthesis, is a rapidly growing field with immense potential for the production of complex molecules like this compound.
Future research in this area will likely involve:
Enzyme-Catalyzed Spiroketalization: The discovery of spiroacetal cyclases in the biosynthesis of polyketide antibiotics demonstrates that nature has evolved enzymes specifically for this type of transformation. mskcc.org Further exploration of microbial genomes may uncover novel enzymes that can be harnessed for the synthesis of a wide range of spiroketals.
Lipases and Other Hydrolases: Lipases have been shown to catalyze the synthesis of spirooxindoles in aqueous media, showcasing their potential for green and efficient synthesis. acs.org These enzymes are attractive due to their commercial availability, broad substrate tolerance, and stability.
Transketolases: These enzymes are involved in carbon-carbon bond formation and could potentially be used to construct precursors to the spiroketal core. illinois.edu
Engineered Enzymes: Advances in protein engineering and directed evolution will allow for the tailoring of enzymes to have improved activity, stability, and specificity for non-natural substrates, opening up new avenues for the synthesis of designed spiroketal structures.
A chemoenzymatic total synthesis of the natural product (−)-xyloketal D has been demonstrated, highlighting the power of combining enzymatic and traditional chemical steps to achieve molecular complexity in an efficient manner. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Design
Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. In the context of this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential synthetic pathways.
Future applications of computational modeling are expected to include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to study the mechanisms of spiroketalization reactions, helping to understand the role of catalysts and predict the stereochemical outcome. mskcc.orgacs.org Such studies have already been applied to gold- and palladium-catalyzed spiroketal syntheses. mskcc.orgacs.org
Predictive Synthesis: As computational methods become more powerful, it may be possible to predict the optimal reaction conditions and catalysts for the synthesis of a target molecule like this compound with a high degree of accuracy. wikipedia.org
In Silico Design of Derivatives: Molecular modeling can be used to design novel derivatives of this compound with specific desired properties. This can help to guide synthetic efforts and prioritize the synthesis of the most promising compounds.
Conformational Analysis: Understanding the three-dimensional shape and flexibility of the spiroketal core is crucial for understanding its biological activity. Computational methods can provide detailed information about the preferred conformations of this compound and its derivatives.
Expanding the Scope of Diversification and Functionalization Strategies
The ability to easily modify a core molecular scaffold is essential for exploring structure-activity relationships in drug discovery and for creating new materials with tailored properties. Future research on this compound will undoubtedly focus on developing a diverse range of functionalization strategies.
Key trends in this area include:
Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally diverse molecules from a common starting material. mskcc.org By developing flexible synthetic routes to the 1,4-Dioxaspiro[4.4]nonane core, it will be possible to generate a wide array of derivatives with different substituents and stereochemistries. mskcc.org
Late-Stage Functionalization (LSF): This powerful strategy involves the selective modification of a complex molecule at a late stage in the synthesis. wikipedia.orgspirochem.com This allows for the rapid generation of analogues without the need to re-synthesize the entire molecule from scratch. Photoredox catalysis and electrochemistry are emerging as powerful tools for LSF. spirochem.com
Click Chemistry: The use of highly efficient and selective "click" reactions can facilitate the attachment of various functional groups to the spiroketal scaffold.
Functionalization of the Ethanol (B145695) Side Chain: The hydroxyl group of the ethanol substituent provides a convenient handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups.
The development of stereocontrolled synthetic routes to spiroketals is a key enabler for diversity-oriented synthesis, as it allows for the systematic exploration of stereochemical space. mskcc.orgnih.gov
Q & A
Basic: What are the established synthetic pathways for 1,4-Dioxaspiro[4.4]nonane-7-ethanol?
Methodological Answer:
The compound is typically synthesized via cyclization reactions involving ketones or diols. For example, describes the preparation of structurally similar spiro compounds using rhodium-catalyzed 1,2-additions and subsequent cyclization steps . A common approach involves reacting ethyl glycol with cyclic ketones under acidic conditions to form the spirocyclic ether moiety. Key steps include:
- Catalytic Cyclization : Use of transition-metal catalysts (e.g., Rh) to facilitate ring closure while controlling stereochemistry.
- Functionalization : Post-cyclization ethanol derivatization, such as hydroxyl protection or oxidation, to yield the final product.
Reference Techniques : NMR (¹H/¹³C) and IR spectroscopy for tracking reaction progress, with GC-MS for purity validation .
Basic: How is this compound characterized structurally?
Methodological Answer:
Structural elucidation relies on:
- X-ray Crystallography : highlights the use of crystallographic data to confirm spirocyclic geometry and intramolecular hydrogen bonding (e.g., C–H···O interactions stabilizing the dioxolane ring) .
- Spectroscopy : ¹H NMR (δ 1.2–4.5 ppm for sp³ hybridized carbons) and ¹³C NMR (δ 60–100 ppm for ether oxygens) to identify the ethanol substituent and dioxaspiro framework .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 144.17 for C₇H₁₂O₃) .
Advanced: How does the spirocyclic architecture influence its reactivity in ring-opening reactions?
Methodological Answer:
The strain in the fused dioxaspiro ring system enhances susceptibility to nucleophilic attack. details reactions of analogous compounds (e.g., 1,4-Dioxaspiro[4.4]non-6-en-8-one) with Grignard reagents or reducing agents, where ring-opening yields functionalized bicyclic alcohols or ketones . Key factors:
- Steric Effects : Substituents at the 7-position (ethanol group) hinder or direct attack pathways.
- Acid/Base Catalysis : Protic acids (e.g., H₂SO₄) promote ether cleavage, while bases favor deprotonation-driven rearrangements.
Experimental Design : Kinetic studies under varying pH and temperature conditions to map reaction pathways.
Advanced: What computational approaches predict its interactions with biological targets?
Methodological Answer:
demonstrates molecular docking studies of structurally similar spiro compounds (e.g., methyl esters) with proteins like p53 and BCL2, revealing binding affinities influenced by the spiro core’s rigidity and hydrogen-bonding capacity . Methodological steps:
- Ligand Preparation : Optimize the compound’s 3D structure using DFT (density functional theory).
- Protein-Ligand Docking : Tools like AutoDock Vina to simulate interactions with target receptors (e.g., EGFR, HER2).
- MD Simulations : Validate stability of docked complexes over nanosecond timescales.
Data Interpretation : Compare binding energies (ΔG) and interaction profiles with known inhibitors.
Data Contradiction: How to address discrepancies in reported spectral data for this compound?
Methodological Answer:
Discrepancies in NMR or crystallographic data (e.g., bond angles in vs. prior studies) may arise from:
- Solvent Effects : Polar solvents (DMSO vs. CDCl₃) alter chemical shifts.
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) yield varying X-ray parameters .
Resolution Strategy :
Cross-validate with multiple techniques (e.g., Raman spectroscopy for vibrational modes).
Use computational chemistry (e.g., Gaussian) to model spectra under experimental conditions.
Application: What potential roles does this compound have in biolubricant development?
Methodological Answer:
highlights analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5] derivatives) as biolubricant basestocks due to their oxidative stability and low-temperature fluidity . Experimental approaches:
- Tribological Testing : Measure coefficient of friction (COF) using a pin-on-disk tribometer.
- Rheology : Assess viscosity-temperature profiles via rotational viscometry.
- Comparative Studies : Benchmark against commercial esters (e.g., oleic acid triesters) for wear scar diameter and thermal degradation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
